Benzamide, 3-chloro-N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-
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Overview
Description
Benzamide, 3-chloro-N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-: is a complex organic compound with a molecular formula of C20H18ClN3O3S2 and a molecular weight of 447.96 g/mol . This compound is characterized by the presence of a benzamide core substituted with a 3-chloro group, a thiazolyl ring, and a pyrrolidinylsulfonylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-chloro-N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]- typically involves multi-step organic reactionsThe final step involves the addition of the pyrrolidinylsulfonylphenyl group under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is also used in the development of new pharmaceuticals .
Medicine: Benzamide derivatives have shown potential in the treatment of various diseases, including cancer and neurological disorders. This compound is used in preclinical studies to evaluate its therapeutic potential .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of Benzamide, 3-chloro-N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
- 3-Nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- 4-chloro-N-(1-propyl-2-benzimidazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Comparison: Compared to similar compounds, Benzamide, 3-chloro-N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]- exhibits unique chemical properties due to the presence of the thiazolyl ring and the pyrrolidinylsulfonylphenyl group. These structural features contribute to its distinct reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C20H18ClN3O3S2 |
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Molecular Weight |
448g/mol |
IUPAC Name |
3-chloro-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H18ClN3O3S2/c21-16-5-3-4-15(12-16)19(25)23-20-22-18(13-28-20)14-6-8-17(9-7-14)29(26,27)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11H2,(H,22,23,25) |
InChI Key |
IRWANHNBYISLMX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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